Product packaging for 2-Aminopropyl-3-nitropyridine(Cat. No.:)

2-Aminopropyl-3-nitropyridine

Cat. No.: B8429011
M. Wt: 181.19 g/mol
InChI Key: XMZKMJXHWXGGHX-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a heterocyclic aromatic compound, is a fundamental structural motif in a vast array of functional molecules. Its presence in natural products, pharmaceuticals, and agrochemicals underscores its importance in biological and chemical sciences. The unique electronic properties of the pyridine nucleus, characterized by its electron-deficient nature, impart specific reactivity and intermolecular interaction capabilities. This has made pyridine and its derivatives a subject of intense and ongoing research, serving as versatile building blocks in organic synthesis and medicinal chemistry. Pyridine derivatives are widely utilized and have significant development potential in the field of specialty fine chemicals. patsnap.com

Overview of Substituted Pyridine Chemistry: Nitro- and Amino-Substituted Pyridines

The introduction of substituents, such as nitro (NO₂) and amino (NH₂) groups, onto the pyridine ring dramatically influences its chemical and physical properties. The nitro group, being a strong electron-withdrawing group, further deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic attack. Conversely, the amino group is a strong electron-donating group, which activates the ring system.

The interplay of these opposing electronic effects in aminonitropyridines, such as 2-Amino-3-nitropyridine (B1266227), creates a unique chemical entity with distinct reactivity. For instance, the nitration of 2-aminopyridine (B139424) is a challenging process, often leading to a mixture of products, with the 5-nitro isomer being the major product and the desired 3-nitro isomer forming in low yields, making separation difficult. orgsyn.orggoogleapis.com This has led to the development of alternative synthetic strategies to achieve specific substitution patterns. googleapis.com 2-Amino-3-nitropyridine itself serves as a crucial intermediate in the synthesis of other important compounds, including 2,3-diaminopyridine (B105623) through reduction of the nitro group. orgsyn.org

Research Landscape and Potential Investigative Focus for 2-Amino-3-nitropyridine

2-Amino-3-nitropyridine (ANP) is a well-characterized compound with the chemical formula C₅H₅N₃O₂. scbt.comsigmaaldrich.com It is recognized as a valuable intermediate in various industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. nbinno.com Specifically, it has been identified as a starting material for herbicides and has applications in plant growth-promoting activities. google.comchemicalbook.com It is also used in the preparation of N-(pyridinyl)benzenesulfonamides which exhibit antibacterial and antifungal activities. chemicalbook.com

Current research on 2-Amino-3-nitropyridine has focused on its synthesis, structural characterization, and utility as a synthetic precursor. Detailed spectroscopic and theoretical studies have been conducted to understand its molecular geometry, vibrational modes, and electronic structure. najah.eduresearchgate.net These studies, employing methods like DFT and MP2 calculations, provide fundamental insights into its reactivity and potential for developing new materials, including those with non-linear optical (NLO) properties. najah.eduresearchgate.net The compound's ability to functionalize resins, such as Wang resin via a carbamate (B1207046) linkage, highlights its utility in solid-phase synthesis. sigmaaldrich.comchemicalbook.com Future investigations may continue to explore its potential in medicinal chemistry, leveraging the amino and nitro functionalities for the construction of more complex, biologically active molecules.

Chemical and Physical Properties of 2-Amino-3-nitropyridine

PropertyValueSource(s)
Molecular Formula C₅H₅N₃O₂ scbt.comsigmaaldrich.comthermofisher.com
Molecular Weight 139.11 g/mol scbt.comsigmaaldrich.comnbinno.com
CAS Number 4214-75-9 scbt.comsigmaaldrich.comthermofisher.com
IUPAC Name 3-nitropyridin-2-amine thermofisher.com
Synonyms 2-Pyridinamine, 3-nitro-; 3-Nitropyridin-2-ylamine nbinno.combldpharm.com
Appearance Light yellow to yellow to orange powder or crystals thermofisher.comtcichemicals.com
Melting Point 162-168 °C chemicalbook.comthermofisher.comtcichemicals.com
Purity >98.0% to ≥99% thermofisher.comtcichemicals.com

Detailed Research Findings on 2-Amino-3-nitropyridine

Synthesis Methods

The synthesis of 2-Amino-3-nitropyridine has been approached through various routes, often with challenges related to yield and purity.

Direct Nitration of 2-Aminopyridine: This is a common method but generally results in low yields of the desired 3-nitro isomer, with the 5-nitro isomer being the predominant product, which makes purification challenging. orgsyn.orgnbinno.com

Multi-step Synthesis involving Halogenation: To overcome the poor regioselectivity of direct nitration, a common strategy involves first protecting the 5-position of 2-aminopyridine with a halogen, typically bromine. The resulting 2-amino-5-bromopyridine (B118841) is then nitrated, which directs the nitro group to the 3-position. Subsequent removal of the bromine atom yields 2-Amino-3-nitropyridine. patsnap.comgoogleapis.com

From 2-Amino-3-nitro-5-cyanopyridine: A patented method describes the hydrolysis and subsequent decarboxylation of 2-amino-3-nitro-5-cyanopyridines to produce high-purity 2-Amino-3-nitropyridine. google.com

From 2-Methoxy-3-nitropyridines: Amination of 2-methoxy-3-nitropyridines has also been explored, though it can be a multi-step process. google.com

Spectroscopic and Structural Analysis

The molecular structure and properties of 2-Amino-3-nitropyridine have been investigated in detail using various spectroscopic and computational methods.

Vibrational Analysis (FT-IR and Raman): Experimental and theoretical studies have assigned the fundamental vibrational modes of the molecule. The presence of characteristic bands for C-H stretching, as well as the bending vibrations of the NO₂ group, have been identified and are in good agreement with theoretical calculations. najah.eduresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts have been calculated and compared with experimental data, providing a detailed picture of the electronic environment of the different atoms in the molecule. najah.eduresearchgate.net

Geometrical Optimization and NBO Analysis: Computational studies using DFT (B3LYP) and MP2 methods have determined the optimized geometry, including bond lengths and angles. Natural Bond Orbital (NBO) analysis has been used to investigate intramolecular hydrogen bonding and charge transfer within the molecule, which are important for understanding its reactivity and potential applications in materials science. najah.eduresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O2 B8429011 2-Aminopropyl-3-nitropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-(3-nitropyridin-2-yl)propan-2-amine

InChI

InChI=1S/C8H11N3O2/c1-6(9)5-7-8(11(12)13)3-2-4-10-7/h2-4,6H,5,9H2,1H3

InChI Key

XMZKMJXHWXGGHX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=N1)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies for 2 Aminopropyl 3 Nitropyridine and Analogs

Established Synthetic Routes to Amino-Nitropyridines

The established synthetic pathways to amino-nitropyridines are broadly categorized into nitration strategies for aminopyridine precursors, reduction methodologies for nitropyridines, and Vicarious Nucleophilic Substitution (VNS). Each of these routes offers distinct advantages and challenges in accessing specific isomers of amino-nitropyridines.

Nitration Strategies for Aminopyridine Precursors

The direct nitration of aminopyridine precursors is a fundamental approach for the synthesis of amino-nitropyridines. This electrophilic aromatic substitution reaction is, however, complicated by the directing effects of the amino group and the pyridine (B92270) nitrogen, which can lead to a mixture of products. Consequently, significant research has focused on developing regioselective nitration methods.

Achieving regioselectivity in the nitration of aminopyridines is paramount for the efficient synthesis of desired isomers. The nitration of 2-aminopyridine (B139424), for instance, typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. orgsyn.orgsemanticscholar.orgnbinno.com The separation of these isomers can be challenging, often requiring methods like steam distillation under reduced pressure. semanticscholar.org

To overcome the issue of mixed isomers, a common strategy involves the introduction of a blocking group to direct the nitration to a specific position. For example, the bromination of 2-aminopyridine yields 2-amino-5-bromopyridine (B118841). Subsequent nitration of this intermediate directs the nitro group to the 3-position, affording 2-amino-5-bromo-3-nitropyridine in good yield. orgsyn.orgpatsnap.com The bromo group can then be removed through a reduction step, which also reduces the nitro group to an amino group, ultimately leading to 2,3-diaminopyridine (B105623). orgsyn.org This multi-step approach provides a more controlled route to specific isomers that are difficult to obtain through direct nitration.

The choice of nitrating agent and reaction conditions also plays a crucial role in regioselectivity. While classical nitrating mixtures like nitric acid and sulfuric acid are commonly used semanticscholar.orgnbinno.comchemicalbook.com, other reagents have been explored to improve selectivity. For instance, the use of tetrabutylammonium nitrate-trifluoroacetic anhydride (TBAN-TFAA) has been shown to provide exclusive nitration at the 3-position in certain tricyclic pyridine systems. nih.gov Another approach involves the reaction of pyridines with dinitrogen pentoxide (N2O5) followed by treatment with aqueous sodium bisulfite. ntnu.noresearchgate.net

PrecursorNitrating AgentProduct(s)Key Observation
2-AminopyridineHNO3/H2SO42-Amino-3-nitropyridine and 2-Amino-5-nitropyridineMixture of isomers is formed, separation is required. orgsyn.orgsemanticscholar.org
2-Amino-5-bromopyridineHNO3/H2SO42-Amino-5-bromo-3-nitropyridineBromine at the 5-position directs nitration to the 3-position. orgsyn.orgpatsnap.com
4-AminopyridineFuming HNO3/H2SO44-Amino-3-nitropyridineDirect nitration is feasible with controlled conditions. chemicalbook.com
PyridineN2O5 then NaHSO3/H2O3-Nitropyridine (B142982)A method to achieve nitration at the 3-position of the pyridine ring. ntnu.noresearchgate.net

The mechanism of aminopyridine nitration has been a subject of detailed investigation to better understand and control the reaction's outcome. The direct nitration of 2-aminopyridine is believed to proceed through the formation of 2-nitraminopyridine as a kinetic product. sapub.org This intermediate can then undergo an intermolecular rearrangement in a strong acidic medium to yield the ring-nitrated products, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, which are the thermodynamic products. sapub.org The proposed intermolecular pathway involves protonation, dissociation to form a nitronium ion and 2-aminopyridine, followed by ring nitration. sapub.org

In contrast, studies on the nitration of pyridine with dinitrogen pentoxide (N2O5) and subsequent treatment with bisulfite have pointed towards a different mechanism. ntnu.norsc.org In this case, the reaction is initiated by the formation of an N-nitropyridinium nitrate. ntnu.norsc.org This is followed by a nucleophilic attack of the bisulfite ion at the 2- or 4-position, leading to the formation of N-nitro-dihydropyridine-sulfonate intermediates. ntnu.no The crucial step is the migration of the nitro group from the nitrogen to the 3-position of the ring, which is proposed to occur via a ntnu.noorganic-chemistry.org sigmatropic shift. ntnu.noresearchgate.netrsc.org This mechanistic understanding has been crucial in developing methods for the specific synthesis of 3-nitropyridines.

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired amino-nitropyridine isomer. Factors such as temperature, reaction time, and the choice of solvent and nitrating agent are all important variables. For the nitration of 2-amino-5-bromopyridine, for example, the reaction is typically carried out by slowly adding a mixture of concentrated nitric acid and sulfuric acid and then heating the reaction mixture to around 110-120°C for several hours. patsnap.com

In the synthesis of 4-amino-3-nitropyridine from 4-aminopyridine, the reaction is performed by dissolving the starting material in concentrated sulfuric acid under ice-bath conditions, followed by the slow addition of fuming nitric acid. The temperature is initially kept low (0-10°C) and then raised to 90°C. chemicalbook.com The use of microchannel flow reactors has also been explored for the synthesis of 5-nitro-2-aminopyridine to improve safety and control over the reaction, as nitration reactions can be highly exothermic. google.com

The selection of the nitrating agent is also a key aspect of optimization. While mixed acid (HNO3/H2SO4) is common, nitration with nitric acid in trifluoroacetic anhydride has been shown to be effective for a range of substituted pyridines, yielding 3-nitropyridines in moderate to good yields. researchgate.net Recent developments in nitration methodologies also include the use of tert-butyl nitrate (TBN) and TEMPO in toluene under air, followed by acid treatment, for the meta-nitration of pyridine derivatives through a dearomatization-rearomatization sequence. acs.org

ReactionReagentsTemperatureTimeYield
2-Aminopyridine to 2-Amino-5-nitropyridineHNO3/H2SO4 in 1,2-dichloroethane58°C10 h91.67% chemicalbook.com
4-Aminopyridine to 4-Amino-3-nitropyridineFuming HNO3/H2SO40-10°C then 90°C5 h then 3 h70% chemicalbook.com
2-Amino-5-bromopyridine to 2-Amino-5-bromo-3-nitropyridineHNO3/H2SO4110-120°C6-7 hNot specified patsnap.com
Pyridine to 3-NitropyridineN2O5 then NaHSO3/H2ORoom TemperatureSeveral hours77% researchgate.net
2-Phenylpyridine to 2-Phenyl-5-nitropyridineTBN, TEMPO in Toluene then HCl70°C24 h then 36 h87% acs.org

Reduction Methodologies for Nitro-Pyridines to Amino-Pyridines

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of amino-pyridines from their nitro-pyridine precursors. acs.orgorganic-chemistry.org A wide array of reducing agents and conditions have been developed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.org Metal-based reductions are also widely employed. For instance, the reduction of 2-amino-3-nitropyridine to 2,3-diaminopyridine can be achieved using iron in aqueous acidified ethanol or tin and hydrochloric acid. orgsyn.org Similarly, 2-chloro-3-nitropyridine can be reduced to 2-chloro-3-aminopyridine using stannous chloride. guidechem.com

Electrochemical reduction in an acidic solution presents an alternative method for converting 3-nitropyridines to 3-aminopyridines. google.com This method can be advantageous as it can avoid the use of heavy metal reagents and the generation of large amounts of salt waste. google.com The reduction of nitro compounds can also be achieved with reagents such as sodium hydrosulfite or sodium sulfide. wikipedia.org The development of chemoselective reduction methods is an active area of research, aiming to reduce the nitro group while leaving other reducible functional groups intact. organic-chemistry.org

Vicarious Nucleophilic Substitution (VNS) in Nitropyridine Synthesis

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. organic-chemistry.orgacs.org This reaction allows for the introduction of a nucleophile, including an amino group, onto the pyridine ring at a position ortho or para to the nitro group. ntnu.noorganic-chemistry.org The VNS reaction typically involves the reaction of a nitroaromatic compound with a nucleophile that contains a leaving group at the nucleophilic center. organic-chemistry.org

The mechanism of VNS involves the initial addition of the carbanion to the nitroarene to form a Meisenheimer-type adduct. acs.orgnih.gov This is followed by a base-induced β-elimination of a leaving group from the adduct, leading to the formation of the substituted product. nih.gov

VNS has been successfully applied to the amination of 3-nitropyridines. For example, reacting 3-nitropyridines with hydroxylamine or 4-amino-1,2,4-triazole can selectively introduce an amino group at the 6-position (para to the nitro group) in moderate to good yields. rsc.org This provides a general method for the preparation of 3- or 4-substituted-2-amino-5-nitropyridines. rsc.org Oxidative amination, a related process, can also be used. For instance, reacting 3-nitropyridine with ammonia in the presence of potassium permanganate can selectively yield 2-amino-5-nitropyridine. ntnu.no The VNS methodology has also been extended to introduce carbon nucleophiles onto the nitropyridine ring. ntnu.nonih.gov

Multi-component and Ring Transformation Approaches in Pyridyl Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical route to highly functionalized pyridine derivatives from simple, readily available starting materials. rsc.orgacsgcipr.orgresearchgate.net These reactions, often proceeding in a one-pot fashion, allow for the rapid assembly of complex molecular architectures. A notable example is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation to the corresponding pyridine. nih.gov While traditionally used for dihydropyridines, modifications of this approach can lead to fully aromatic pyridine systems.

Another powerful strategy involves the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metals, which provides a direct route to substituted pyridines. acsgcipr.org This method is particularly valuable for its convergence and ability to construct the pyridine ring with a high degree of control over the substitution pattern.

Ring transformation reactions provide an alternative pathway to pyridyl systems, wherein a pre-existing heterocyclic ring is converted into a pyridine ring. For instance, 2-allyl-2H-azirines can undergo a DBU-promoted ring expansion to afford 1-azatrienes, which then undergo an in situ 6π-electrocyclization to yield substituted pyridines in good to excellent yields. organic-chemistry.org This transition-metal-free approach demonstrates broad substrate scope and tolerance for various substituents.

Similarly, sequential ring-opening and ring-closing reactions have been developed to convert para-substituted pyridines into meta-substituted anilines, showcasing the versatility of ring transformation strategies in accessing diverse aromatic systems. researchgate.net These methods highlight the potential for creating complex pyridine-based molecules through innovative bond-forming and rearranging processes.

Reaction TypeDescriptionKey FeaturesReference
Multi-component Reactions (MCRs)One-pot synthesis of pyridines from three or more starting materials.High atom economy, operational simplicity, rapid access to molecular diversity. rsc.orgacsgcipr.orgresearchgate.net
Transition-Metal-Catalyzed [2+2+2] CycloadditionFormation of the pyridine ring from alkynes and nitriles.Convergent, high control over substitution patterns. acsgcipr.org
Ring Expansion of 2-Allyl-2H-azirinesDBU-promoted transformation to 1-azatrienes followed by 6π-electrocyclization.Transition-metal-free, broad substrate scope. organic-chemistry.org
Sequential Ring-Opening/Ring-ClosingConversion of one heterocyclic system into another, such as pyridines to anilines.Access to diverse and unique substitution patterns. researchgate.net

Derivatization and Functionalization Strategies for 2-Aminopropyl-3-nitropyridine Analogs

Once the this compound scaffold is in hand, a variety of derivatization and functionalization strategies can be employed to generate a diverse library of analogs. These strategies target different reactive sites within the molecule, including the pyridine ring, the aminopropyl moiety, and any peripheral substituents.

Nucleophilic Substitution Reactions on the Pyridine Ring

The presence of the electron-withdrawing nitro group at the 3-position of the pyridine ring activates the ring towards nucleophilic aromatic substitution (SNA) reactions. mdpi.comnih.gov This allows for the introduction of a wide range of functional groups at positions ortho and para to the nitro group. For instance, the reaction of 2-substituted-3-nitropyridines with various sulfur nucleophiles, such as thiols, proceeds readily to yield the corresponding thioether derivatives. mdpi.com In cases where another leaving group is present, such as a halogen at the 5-position, the nitro group can be selectively displaced by sulfur nucleophiles. nih.gov

Vicarious nucleophilic substitution (VNS) is another powerful tool for the functionalization of nitropyridines. acs.orgntnu.no This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. For example, 3-nitropyridines can be aminated at the position para to the nitro group using reagents like hydroxylamine or 4-amino-1,2,4-triazole. ntnu.no Similarly, C-H alkylation can be achieved using sulfonyl-stabilized carbanions, which proceeds via the formation of a Meisenheimer-type adduct followed by base-induced elimination. acs.org

Furthermore, radiofluorination of substituted 2-nitropyridines via nucleophilic aromatic substitution with [¹⁸F]fluoride has been demonstrated, highlighting the utility of this chemistry in the synthesis of radiolabeled compounds for imaging applications. researchgate.netepa.gov

Synthetic Transformations Involving the Aminopropyl Moiety

The primary amino group of the aminopropyl side chain serves as a versatile handle for a variety of synthetic transformations, including N-acylation and N-alkylation.

N-Acylation: The amino group can be readily acylated using a range of acylating agents, such as acid chlorides or anhydrides, to introduce amide functionalities. semanticscholar.orgnih.govresearchgate.netrsc.org These reactions are typically carried out in the presence of a base to neutralize the acid generated. The resulting amides can exhibit different chemical and biological properties compared to the parent amine.

N-Alkylation: Selective N-alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides. rsc.orgresearchgate.netrsc.org To control the degree of alkylation and avoid the formation of over-alkylated products, strategies such as using amine hydrobromides and a competitive deprotonation/protonation approach can be employed. rsc.org This allows for the selective synthesis of secondary amines.

Cyclization Reactions: The aminopropyl moiety can also participate in cyclization reactions to form new heterocyclic rings. Depending on the reaction conditions and the other functional groups present in the molecule, intramolecular cyclization can lead to the formation of fused or spirocyclic systems. For example, under radical conditions, aminyl radicals can undergo cyclization onto aromatic or heteroaromatic rings. nih.govresearchgate.net Additionally, intramolecular nucleophilic substitution or addition reactions involving the amino group can lead to the formation of various nitrogen-containing heterocycles. youtube.com

Selective Chemical Modifications at Peripheral Sites

Selective chemical modifications at other positions on the pyridine ring (positions 4, 5, and 6) are crucial for fine-tuning the properties of this compound analogs.

The functionalization of the C4 position of pyridines can be achieved through metalation-capture strategies. digitellinc.comnih.govacs.org The use of strong bases with low Lewis acidity, such as n-BuNa, allows for the selective deprotonation at the 4-position, followed by quenching with various electrophiles to introduce a range of substituents. nih.gov

Furthermore, the selective reduction of the nitro group is a key transformation that can be accomplished in the presence of other reducible functional groups. calvin.eduresearchgate.netjsynthchem.comstackexchange.comrsc.org Various chemoselective reducing agents and conditions have been developed for this purpose. For instance, tin(II) chloride is known to selectively reduce aromatic nitro groups in the presence of nitriles. stackexchange.com Catalytic hydrogenation with specific catalysts, such as 1% Pt on carbon, can also achieve the desired selectivity. stackexchange.com This transformation provides access to the corresponding 3-aminopyridine derivatives, which can then undergo further functionalization at the newly formed amino group.

Chemoselective reactions on substituted 2-aminopyridines, such as N-arylation with arynes, provide another avenue for diversification. acs.org These reactions can be directed by the existing substituents on the pyridine ring, allowing for regioselective modifications. nih.govresearchgate.net

Modification SiteReaction TypeDescriptionKey Reagents/ConditionsReference
Pyridine RingNucleophilic Aromatic Substitution (SNA)Introduction of nucleophiles at positions activated by the nitro group.Thiols, amines, fluoride ions. mdpi.comnih.gov
Vicarious Nucleophilic Substitution (VNS)Formal substitution of a hydrogen atom with a nucleophile.Hydroxylamine, 4-amino-1,2,4-triazole, sulfonyl-stabilized carbanions. acs.orgntnu.no
Aminopropyl MoietyN-AcylationFormation of amides from the primary amine.Acid chlorides, anhydrides in the presence of a base. semanticscholar.orgnih.gov
N-AlkylationIntroduction of alkyl groups to the primary amine.Alkyl halides, competitive deprotonation/protonation strategy. rsc.orgrsc.org
CyclizationFormation of new heterocyclic rings involving the aminopropyl side chain.Radical initiators, intramolecular nucleophilic displacement conditions. nih.govresearchgate.netyoutube.com
Peripheral SitesC4-FunctionalizationIntroduction of substituents at the 4-position of the pyridine ring.n-BuNa followed by electrophilic quench. digitellinc.comnih.gov
Selective Nitro ReductionReduction of the nitro group to an amino group in the presence of other functional groups.SnCl₂, catalytic hydrogenation (e.g., 1% Pt/C). calvin.edustackexchange.com

Advanced Spectroscopic and Structural Characterization of 2 Aminopropyl 3 Nitropyridine Analogues

Vibrational Spectroscopy for Molecular Assignment and Conformational Analysis (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful non-destructive technique for identifying the functional groups and probing the molecular structure of 2-amino-3-nitropyridine (B1266227) and its analogues. nih.gov The analysis involves correlating the observed absorption bands in the experimental spectrum with the characteristic vibrational modes of the molecule. najah.edu These experimental findings are often supplemented by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the precise assignment of each band. researchgate.netresearchgate.net

For 2-amino-3-nitropyridine (ANP), the IR spectrum provides clear signatures for its key functional groups. researchgate.net The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations, while the nitro group (NO₂) shows characteristic symmetric and asymmetric stretches at different wavenumbers. The vibrations of the pyridine (B92270) ring, including C-H and C=N stretching, also appear in distinct regions of the spectrum. najah.edu

A detailed assignment of the fundamental vibrational modes of ANP, comparing experimental data with theoretical calculations, confirms the molecular structure. researchgate.net For instance, the NH₂ asymmetric and symmetric stretching modes are observed experimentally around 3482 cm⁻¹ and 3362 cm⁻¹, respectively. The NO₂ asymmetric and symmetric stretches are found at 1568 cm⁻¹ and 1351 cm⁻¹, respectively. najah.edu The close agreement between the experimental spectrum and the spectrum simulated using DFT methods validates the vibrational assignments. researchgate.net

Below is a table summarizing the key experimental and calculated FTIR spectral data for 2-amino-3-nitropyridine.

Table 1: Selected Vibrational Frequencies (cm⁻¹) and Assignments for 2-Amino-3-nitropyridine

Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹) Assignment
3482 3501 NH₂ Asymmetric Stretch
3362 3379 NH₂ Symmetric Stretch
3100 3112 C-H Stretch (Pyridine Ring)
1634 1645 NH₂ Scissoring
1568 1577 NO₂ Asymmetric Stretch
1450 1461 C=C Stretch (Pyridine Ring)
1351 1359 NO₂ Symmetric Stretch
1255 1263 C-N Stretch
843 851 C-H Out-of-plane Bend
745 752 NO₂ Wagging

Data sourced from theoretical and experimental studies on 2-amino-3-nitropyridine. najah.edu

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. For analogues like 2-amino-3-nitropyridine, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the connectivity and constitution of the molecule. najah.eduresearchgate.net The chemical shifts, coupling constants, and signal multiplicities are key parameters derived from these spectra.

In the ¹H NMR spectrum of 2-amino-3-nitropyridine, the protons on the pyridine ring appear as distinct signals in the aromatic region. The chemical shift of each proton is influenced by the electronic effects of the amino and nitro substituents. tandfonline.com Similarly, the ¹³C NMR spectrum shows separate resonances for each carbon atom in the molecule, with the positions of the signals being highly sensitive to the local electronic environment. najah.edu Theoretical calculations of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method are often performed to support the experimental assignments. researchgate.netresearchgate.net

The experimental ¹H and ¹³C NMR chemical shifts for 2-amino-3-nitropyridine in a DMSO solvent have been reported and compared with calculated values, showing good agreement. najah.edu

Table 2: Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for 2-Amino-3-nitropyridine

Proton Experimental δ (ppm) Calculated δ (ppm)
H(4) 8.35 8.41
H(5) 6.78 6.85
H(6) 8.12 8.19
NH₂ 7.95 -

Data recorded in DMSO solution. najah.edu

Table 3: Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 2-Amino-3-nitropyridine

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C(2) 158.1 159.2
C(3) 130.5 131.4
C(4) 151.3 152.0
C(5) 113.8 114.5
C(6) 134.9 135.7

Data recorded in DMSO solution. najah.edu

X-ray Diffraction for Solid-State Structure Determination and Geometric Parameter Validation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous validation of the molecular structure. najah.edu For 2-amino-3-nitropyridine, X-ray crystallography has been used to determine its solid-state conformation and intermolecular interactions. researchgate.net

The results from X-ray diffraction analysis of ANP show that the molecule is nearly planar, with the amino and nitro groups being almost coplanar with the pyridine ring. najah.edu This planarity facilitates electron delocalization across the molecule. The experimental geometric parameters obtained from the crystal structure serve as a benchmark for validating the accuracy of theoretical computational methods. researchgate.netresearchgate.net Studies on other 3-nitropyridine (B142982) analogues have also utilized X-ray crystallography to understand their structural features and interactions with biological targets. plos.orgnih.gov

The tables below present a selection of key geometric parameters for 2-amino-3-nitropyridine, comparing the values obtained from single-crystal X-ray diffraction with those calculated using the B3LYP/6-311++G(d,p) theoretical model. najah.edu

Table 4: Selected Bond Lengths (Å) for 2-Amino-3-nitropyridine

Bond Experimental (X-ray) Calculated (DFT)
N(1)-C(2) 1.355 1.361
C(2)-N(2) 1.340 1.345
C(3)-N(3) 1.448 1.453
N(3)-O(1) 1.233 1.238
N(3)-O(2) 1.231 1.236
C(5)-C(6) 1.372 1.378

Data sourced from Mahfouz, R. M., et al. najah.edu

Table 5: Selected Bond Angles (°) for 2-Amino-3-nitropyridine

Angle Experimental (X-ray) Calculated (DFT)
C(6)-N(1)-C(2) 117.8 117.5
N(1)-C(2)-C(3) 122.5 122.9
C(2)-C(3)-C(4) 119.1 118.8
C(3)-C(4)-C(5) 118.3 118.6
O(1)-N(3)-O(2) 123.6 123.9
C(2)-N(2)-H(N2) 120.0 119.8

Data sourced from Mahfouz, R. M., et al. najah.edu

Based on a comprehensive review of the available scientific literature, there is a notable lack of specific computational chemistry and theoretical investigation data for the compound 2-Aminopropyl-3-nitropyridine . The existing research predominantly focuses on the related, but structurally different, compound 2-Amino-3-nitropyridine (ANP) .

Therefore, it is not possible to generate the requested article focusing solely on "this compound" without extrapolating data from a different molecule, which would be scientifically inaccurate and violate the strict instructions provided.

The detailed computational studies, including Quantum Chemical Calculations, Density Functional Theory (DFT) analyses, Natural Bond Orbital (NBO) analysis, and Conceptual DFT, have been performed for 2-Amino-3-nitropyridine. najah.eduresearchgate.netresearchgate.net These studies provide in-depth information on:

Geometrical Optimization and Molecular Structure: Calculations using methods like B3LYP and MP2 with basis sets such as 6-311++G(d,p) have been used to determine the optimized molecular geometry, including bond lengths and angles, which show good agreement with experimental X-ray crystallography data. najah.eduresearchgate.netresearchgate.net

Electronic Structure and Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have been calculated to understand charge transfer interactions within the 2-Amino-3-nitropyridine molecule. researchgate.netresearchgate.netresearchgate.net

Intramolecular Interactions and Charge Distribution: NBO analysis has been employed to investigate intramolecular hydrogen bonding and the distribution of atomic charges. najah.eduresearchgate.net

Vibrational Frequencies and NMR Shifts: Theoretical vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts have been calculated and compared with experimental FT-IR, FT-Raman, and NMR spectra, showing a high degree of correlation. najah.eduresearchgate.netresearchgate.net

However, the presence of a propyl group in "this compound" instead of an amino group directly attached to the pyridine ring would significantly alter the molecule's conformational flexibility, electronic properties, and intramolecular interactions. Direct application of the findings for 2-Amino-3-nitropyridine to this compound is not feasible.

Given the strict constraint to focus solely on This compound , and the absence of specific research data for this compound in the public domain, the requested article cannot be generated at this time.

Research Applications and Transformative Potential in Organic Synthesis

Exploration as Intermediates for Advanced Functional Materials

The unique molecular architecture of 2-Aminopropyl-3-nitropyridine, featuring both an electron-donating aminopropyl group and an electron-withdrawing nitro group attached to a pyridine (B92270) ring, positions it as a promising intermediate in the synthesis of advanced functional materials. This section explores its transformative potential, primarily drawing parallels from the well-studied analogous compound, 2-amino-3-nitropyridine (B1266227), and considering the influential role of the propyl substituent. The primary area of application lies in the development of materials with significant nonlinear optical (NLO) properties and other novel organic materials where molecular polarity and charge transfer characteristics are paramount.

The foundational interest in aminonitropyridine derivatives stems from their inherent donor-acceptor structure, which is a key prerequisite for second-order nonlinear optical activity. The charge transfer between the electron-donating amino group and the electron-withdrawing nitro group, facilitated by the π-conjugated system of the pyridine ring, can lead to large molecular hyperpolarizabilities.

While direct research on this compound for advanced functional materials is not extensively documented, the established principles of materials science allow for informed predictions of its potential. The introduction of a propyl group to the amino moiety is expected to significantly influence the material's properties in several ways:

Solubility and Processability: The alkyl nature of the propyl group can enhance the solubility of the molecule in organic solvents. This is a critical factor for the fabrication of thin films and other device structures from solution-based processing techniques, which are often more cost-effective than vapor deposition methods.

Molecular Packing and Morphology: The steric bulk and conformational flexibility of the propyl group can affect the intermolecular interactions and, consequently, the solid-state packing of the molecules. This can be a tool to engineer specific crystal symmetries or amorphous morphologies, which are crucial for optimizing the bulk nonlinear optical response and other material properties.

Tuning of Electronic Properties: The inductive effect of the propyl group can subtly modify the electron-donating strength of the amino group, thereby fine-tuning the intramolecular charge transfer characteristics and, in turn, the optical and electronic properties of the resulting materials.

A significant body of research on related aminonitropyridine compounds underscores the potential of this molecular framework. For instance, theoretical studies on 2-amino-3-nitropyridine have highlighted its potential as a nonlinear optical material due to a small HOMO-LUMO energy gap, which is indicative of charge transfer interactions within the molecule.

Detailed Research Findings on Analogous Systems

To illustrate the potential of this compound, it is pertinent to consider the research findings on closely related 2-amino-3-nitropyridine derivatives. These studies provide a strong foundation for the exploration of the title compound in similar applications.

Compound/SystemKey FindingsPotential Relevance to this compound
2-amino-3-nitropyridine Possesses a significant intramolecular charge transfer from the amino to the nitro group, suggesting potential for NLO applications.The fundamental chromophore is identical; the propyl group would primarily modify physical and solid-state properties.
Derivatives of 2-amino-3-nitropyridine with varying substituents Functionalization of the pyridine ring or the amino group has been shown to tune the optical and electronic properties.Demonstrates that modification, such as the addition of a propyl group, is a valid strategy for property engineering.
Organic polymers incorporating aminonitropyridine moieties The incorporation of such chromophores into polymer backbones can lead to processable materials with stable NLO properties.This compound could serve as a monomer or a dopant in such polymer systems.

The exploration of this compound as an intermediate for advanced functional materials is a promising avenue for research. The combination of a well-established NLO-active core with a functionality-enhancing alkyl group presents a strategic approach to the design of next-generation organic materials for applications in optoelectronics and photonics. Further experimental and theoretical investigations are warranted to fully elucidate the structure-property relationships in materials derived from this versatile compound.

Future Research Directions and Unexplored Avenues for 2 Aminopropyl 3 Nitropyridine Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

The advancement of organic synthesis is increasingly benchmarked by its environmental compatibility and resource efficiency. Future research should prioritize the development of green and atom-economical methods for synthesizing 2-aminopropyl-3-nitropyridine and its derivatives, moving away from classical, often wasteful, methodologies.

Key areas for exploration include:

Multi-Component Reactions (MCRs): Designing one-pot syntheses that combine three or more starting materials to construct the target molecule in a single step can significantly improve efficiency. nih.govnih.gov Research into MCRs that form the substituted pyridine (B92270) ring or introduce the aminopropyl side chain would be highly valuable.

Catalytic Strategies: The development of novel catalytic systems (e.g., transition metal or organocatalysts) can enable highly efficient and selective transformations under milder conditions. chemistryviews.orgresearchgate.net An important goal is to invent new reactions that are simple additions with minimal or no byproducts, maximizing atom economy. researchgate.net

Alternative Energy Sources: Investigating the use of microwave irradiation or photochemical methods could accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. sciencepublishinggroup.comnih.gov

Denitrative Functionalization: Exploring denitrative coupling reactions offers a powerful, atom-economical strategy for late-stage modification, avoiding the use of traditional leaving groups like halides and simplifying synthetic pathways. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches for this compound Derivatives

Approach Traditional Method Proposed Sustainable Alternative Key Advantages of Alternative
Ring Formation Multi-step condensation and functionalization One-pot multi-component reaction (MCR) nih.gov Reduced steps, solvent waste, and purification; increased efficiency.
Side-Chain Introduction Grignard reaction with subsequent functional group manipulation Catalytic C-H amination/alkylation Direct functionalization, avoids pre-activated substrates, higher atom economy.
Nitro Group Introduction Harsh nitrating acid mixtures (HNO₃/H₂SO₄) Dinitrogen pentoxide in organic solvent followed by workup ntnu.noresearchgate.net Milder conditions, potentially higher regioselectivity.
Functionalization Stoichiometric reagents, harsh conditions Transition-metal catalyzed cross-coupling researchgate.net High selectivity, broad functional group tolerance, catalytic turnover.

Advanced Mechanistic Investigations through Integrated Computational and Experimental Approaches

A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and discovering new transformations. An integrated approach, combining state-of-the-art computational modeling with rigorous experimental studies, is the most promising path forward.

Future mechanistic studies should focus on:

DFT and Ab-initio Calculations: Density Functional Theory (DFT) and other high-level computational methods can be used to model reaction pathways, calculate transition state energies, and predict regioselectivity. researchgate.netresearchgate.netresearchgate.net Such studies can elucidate the electronic structure, including intramolecular interactions like hydrogen bonding between the amino and nitro groups, which significantly influence reactivity. researchgate.netresearchgate.net

Spectroscopic Analysis and Kinetics: Detailed experimental investigations using techniques like in-situ NMR and FT-IR spectroscopy, coupled with kinetic studies, can validate computational models and provide tangible evidence for proposed intermediates and reaction pathways. researchgate.netresearchgate.net

Predicting Reactivity: Computational tools can predict key properties such as HOMO-LUMO energy gaps, which indicate the molecule's propensity for charge transfer and participation in various reactions. researchgate.netresearchgate.net This predictive power can guide the rational design of experiments, saving time and resources.

Table 2: Integrated Approaches for Mechanistic Investigation

Research Question Computational Method Experimental Technique Expected Insight
Regioselectivity of Electrophilic/Nucleophilic Attack DFT (transition state analysis) researchgate.net Product distribution analysis (NMR, GC-MS) Understanding electronic and steric control of substitution on the pyridine ring.
Role of Intramolecular Hydrogen Bonding NBO (Natural Bond Orbital) analysis researchgate.net FT-IR, NMR spectroscopy researchgate.net Quantifying the influence of non-covalent interactions on molecular conformation and reactivity.
Reaction Pathway and Intermediates IRC (Intrinsic Reaction Coordinate) calculations In-situ spectroscopy, trapping experiments Elucidation of the complete reaction mechanism, including the identification of transient species.
Conformational Analysis of Aminopropyl Chain Molecular Dynamics (MD) simulations 2D NMR (NOESY) Determining preferred conformations and their impact on stereoselective reactions.

Discovery of Novel Reaction Chemistries and Stereoselective Functionalization

The unique arrangement of functional groups in this compound provides a platform for exploring novel chemical reactions. A significant and underexplored area is the stereoselective functionalization of the chiral aminopropyl side chain.

Promising avenues for research include:

Vicarious Nucleophilic Substitution (VNS): The electron-withdrawing nitro group strongly activates the pyridine ring for VNS reactions, allowing for the introduction of various substituents, particularly at the position para to the nitro group. ntnu.noresearchgate.net

C-H Functionalization: Modern methods for direct C-H bond functionalization could enable the selective modification of the pyridine ring or the propyl side chain, offering a highly efficient route to complex derivatives without the need for pre-functionalized substrates. digitellinc.com

Stereoselective Synthesis and Derivatization: The aminopropyl group contains a stereocenter, yet its stereochemistry has been largely ignored. Future work should focus on developing enantioselective syntheses of (R)- and (S)-2-aminopropyl-3-nitropyridine and exploring stereoselective reactions at the side chain, such as asymmetric alkylation or acylation of the amino group.

Reactions of the Nitro Group: Beyond its activating effect, the nitro group itself can participate in reactions. Investigating its reduction to an amino group, followed by further derivatization, could yield a diverse library of 2,3-diaminopyridine (B105623) derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov

Rational Design of this compound Derivatives for Emerging Chemical Technologies

The structural motifs present in this compound are found in molecules with a wide range of applications, including pharmaceuticals and advanced materials. Rational design, guided by computational chemistry and structure-property relationship studies, can accelerate the discovery of new derivatives for specific technological needs.

Future design efforts could target:

Medicinal Chemistry Scaffolds: Aminopyridine and nitropyridine derivatives are prevalent in drug discovery. sciencepublishinggroup.comnih.govresearchgate.net The this compound core could serve as a novel scaffold for developing agents targeting various diseases. rsc.org Structure-based drug design and molecular docking studies could guide the synthesis of derivatives with optimized biological activity. nih.gov

Fluorescent Probes and Materials: Substituted nitropyridines have been shown to possess interesting photophysical properties, including large Stokes shifts, making them suitable for applications as fluorescent molecules. mdpi.comnih.gov By systematically modifying the structure of this compound, it may be possible to tune its emission wavelengths and quantum yields for use in sensors or bio-imaging.

Non-linear Optical (NLO) Materials: Compounds with electron-donating (amino) and electron-accepting (nitro) groups on a conjugated system are classic candidates for NLO materials. nbinno.com The synthesis and characterization of crystals of this compound and its derivatives could reveal potential for use in optoelectronic devices. nbinno.com

Table 3: Potential Applications and Rational Design Strategies

Target Application Key Molecular Feature Design Strategy Example Modification
Antibacterial Agents Lipophilicity, hydrogen bonding capacity Structure-activity relationship (SAR) studies on derivatives. rsc.org Introduction of halogen or alkyl groups on the pyridine ring.
Fluorescent Sensors Environment-sensitive fluorophore Introduce moieties that interact with specific analytes, causing a change in fluorescence. mdpi.com Acylation of the amino group with a receptor for a target ion or molecule.
NLO Materials Large molecular hyperpolarizability Enhance intramolecular charge transfer by introducing stronger donor/acceptor groups. nbinno.com Replacing the amino group with a dimethylamino group; extending the π-conjugated system.
Enzyme Inhibitors Specific 3D shape and pharmacophore Molecular docking and computational screening against known protein targets. nih.gov Stereospecific synthesis of enantiopure derivatives to probe chiral recognition at the active site.

Q & A

Basic: What are the key physicochemical properties of 2-Aminopropyl-3-nitropyridine relevant to experimental handling?

Answer:
The compound’s handling requires attention to its stability, solubility, and reactivity. While direct data on this compound is limited, analogous nitropyridine derivatives (e.g., 2-Amino-5-nitropyridine) exhibit melting points between 337–525 K and are sensitive to light and moisture . Solubility in polar solvents (e.g., ethanol, DMSO) is typical, but empirical validation via UV-Vis spectroscopy or HPLC is recommended to confirm batch-specific behavior .

Basic: What safety protocols are critical when working with this compound?

Answer:
Based on structurally related amines (e.g., 2-Aminopyridine), the compound likely poses acute oral/toxicity (GHS Category 3) and skin irritation risks (GHS Category 2). Key precautions include:

  • Engineering controls : Use fume hoods with ≥100 fpm face velocity to limit airborne exposure .
  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with ANSI Z87.1 standards .
  • Emergency measures : Immediate decontamination via safety showers and eyewash stations (<10 sec access) .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:
A multi-technique approach is advised:

  • NMR : 1^1H/13^{13}C NMR resolves amine and nitro group environments (e.g., δ 8.2–8.5 ppm for pyridine protons) .
  • IR : Bands near 1530 cm1^{-1} (NO2_2 asymmetric stretch) and 3350 cm1^{-1} (N-H stretch) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z ~182) and fragmentation pathways .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for nitro-aromatic systems. Key steps:

Geometry optimization : Use 6-311++G(d,p) basis sets to model bond lengths and angles.

Electronic analysis : Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ~4.5 eV for nitropyridines) .

Solvent effects : Apply PCM models to simulate polar environments, critical for redox potential predictions .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Answer:
Contradictions often arise from solvent effects or impurity interference. Mitigation strategies:

  • Cross-validation : Compare kinetic data across multiple methods (e.g., HPLC, calorimetry) .
  • Computational benchmarking : Use DFT to model reaction pathways and identify intermediates not detected experimentally .
  • Synthetic controls : Employ high-purity reagents and inert atmospheres to minimize side reactions .

Advanced: What are the challenges in achieving enantiomeric purity during this compound synthesis?

Answer:
The aminopropyl side chain introduces stereochemical complexity. Strategies include:

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation (e.g., >90% ee) .
  • Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers .
  • Kinetic resolution : Optimize reaction times to favor one enantiomer via differential reactivity .

Advanced: How do solvent polarity and pH influence the stability of this compound?

Answer:

  • Acidic conditions : Protonation of the amine group (pKa ~4.5–5.0) reduces nucleophilicity but increases nitro group hydrolysis risk .
  • Polar aprotic solvents : DMF or DMSO stabilize the nitro group via dipole interactions, whereas protic solvents (e.g., H2_2O) accelerate degradation .
  • Empirical validation : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to quantify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.